Cas no 2411220-59-0 (7-[(Fluorosulfonyl)oxy]-3-(4-methoxyphenyl)-2-methyl-4H-1-benzopyran-4-one)
![7-[(Fluorosulfonyl)oxy]-3-(4-methoxyphenyl)-2-methyl-4H-1-benzopyran-4-one structure](https://ja.kuujia.com/scimg/cas/2411220-59-0x500.png)
7-[(Fluorosulfonyl)oxy]-3-(4-methoxyphenyl)-2-methyl-4H-1-benzopyran-4-one 化学的及び物理的性質
名前と識別子
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- 7-[(Fluorosulfonyl)oxy]-3-(4-methoxyphenyl)-2-methyl-4H-1-benzopyran-4-one
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- インチ: 1S/C17H13FO6S/c1-10-16(11-3-5-12(22-2)6-4-11)17(19)14-8-7-13(9-15(14)23-10)24-25(18,20)21/h3-9H,1-2H3
- InChIKey: XYZZDBXMLRRYBE-UHFFFAOYSA-N
- ほほえんだ: C1(C)OC2=CC(OS(F)(=O)=O)=CC=C2C(=O)C=1C1=CC=C(OC)C=C1
計算された属性
- せいみつぶんしりょう: 364.04168747g/mol
- どういたいしつりょう: 364.04168747g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 645
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 87.3Ų
じっけんとくせい
- 密度みつど: 1.427±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 505.2±50.0 °C(Predicted)
7-[(Fluorosulfonyl)oxy]-3-(4-methoxyphenyl)-2-methyl-4H-1-benzopyran-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26596537-1g |
2411220-59-0 | 90% | 1g |
$0.0 | 2023-09-13 | ||
Enamine | EN300-26596537-1.0g |
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl sulfurofluoridate |
2411220-59-0 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
7-[(Fluorosulfonyl)oxy]-3-(4-methoxyphenyl)-2-methyl-4H-1-benzopyran-4-one 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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7-[(Fluorosulfonyl)oxy]-3-(4-methoxyphenyl)-2-methyl-4H-1-benzopyran-4-oneに関する追加情報
Comprehensive Overview of 7-[(Fluorosulfonyl)oxy]-3-(4-methoxyphenyl)-2-methyl-4H-1-benzopyran-4-one (CAS No. 2411220-59-0)
The compound 7-[(Fluorosulfonyl)oxy]-3-(4-methoxyphenyl)-2-methyl-4H-1-benzopyran-4-one (CAS No. 2411220-59-0) is a fluorosulfonylated derivative of the benzopyranone family, which has garnered significant attention in pharmaceutical and material science research. Its unique structure, featuring a fluorosulfonyloxy group at the 7-position and a 4-methoxyphenyl substituent at the 3-position, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of kinase inhibitors and anti-inflammatory agents.
In recent years, the demand for fluorosulfonyl-containing compounds has surged due to their role in click chemistry and suFEx (Sulfur Fluoride Exchange) reactions. These reactions are pivotal in modern medicinal chemistry for constructing complex molecules with high efficiency. The 7-[(Fluorosulfonyl)oxy] moiety in this compound enables selective modifications, making it a valuable tool for bioconjugation and proteomics studies. Its stability under physiological conditions further enhances its utility in targeted drug delivery systems.
The benzopyran-4-one core of this compound is a well-known scaffold in natural products and synthetic drugs, contributing to its pharmacological relevance. For instance, derivatives of this scaffold exhibit antioxidant, anti-cancer, and neuroprotective properties. The presence of the 4-methoxyphenyl group may enhance its binding affinity to certain biological targets, such as estrogen receptors or G-protein-coupled receptors (GPCRs), which are hot topics in current drug development.
From a synthetic perspective, the introduction of the fluorosulfonyloxy group at the 7-position offers a strategic handle for further functionalization. This feature aligns with the growing trend of late-stage diversification in organic synthesis, where researchers aim to streamline the production of diverse analogs for structure-activity relationship (SAR) studies. The compound’s CAS No. 2411220-59-0 is frequently searched in databases like SciFinder and Reaxys, reflecting its importance in academic and industrial research.
Environmental and green chemistry considerations are also driving interest in this compound. The fluorosulfonyl group’s reactivity allows for fewer synthetic steps and reduced waste generation, aligning with the principles of sustainable chemistry. As the pharmaceutical industry shifts toward eco-friendly synthesis, compounds like 7-[(Fluorosulfonyl)oxy]-3-(4-methoxyphenyl)-2-methyl-4H-1-benzopyran-4-one are gaining traction as greener alternatives to traditional reagents.
In summary, 7-[(Fluorosulfonyl)oxy]-3-(4-methoxyphenyl)-2-methyl-4H-1-benzopyran-4-one (CAS No. 2411220-59-0) represents a multifaceted compound with broad applications in drug discovery, material science, and sustainable chemistry. Its structural features and reactivity profile make it a subject of ongoing research, particularly in the context of suFEx chemistry and biomedical innovation. As scientific inquiries into its properties expand, this compound is poised to play a pivotal role in advancing modern synthetic and medicinal chemistry.
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